2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylimidazole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-13-11(7-14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMZYBNAENMTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517037 | |
| Record name | 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83505-78-6 | |
| Record name | 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with benzyl cyanide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to improve reaction rates and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is explored for its potential as a pharmacophore in drug design. Its imidazole ring is integral in many biologically active compounds, making it a valuable scaffold for developing therapeutic agents.
Case Study : Research indicates that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. For instance, synthesized derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli when evaluated using standard methods .
The compound's biological relevance stems from its interactions with enzymes and receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding, influencing binding affinity.
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Organism | Method Used | Reference |
|---|---|---|---|
| 1a | S. aureus | Cylinder wells diffusion | Jain et al. |
| 4h | E. coli | Agar cup borer method | Brahmbhatt et al. |
| - | C. albicans | Agar diffusion method | Parab et al. |
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and advanced materials due to its stability and reactivity.
Applications Include :
- Coatings : Used for protective coatings due to its chemical resistance.
- Adhesives : Serves as a component in high-performance adhesives.
- Electronic Materials : Employed in the production of electronic components due to its conductive properties.
Mechanism of Action
The mechanism by which 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related imidazole derivatives (Table 1), focusing on substituent positions and functional groups:
Table 1: Structural Comparison of Imidazole Carbonitrile Derivatives
Physicochemical Properties
- Lipophilicity : The phenyl group in this compound enhances lipophilicity compared to analogs like 4-Methyl-1H-imidazole-2-carbonitrile, which lacks aromatic substituents. This property may improve membrane permeability in drug design.
- Polarity : The dicarbonitrile group in 1-Ethyl-1H-imidazole-4,5-dicarbonitrile increases polarity, making it soluble in polar solvents but less bioavailable .
- Hydrogen Bonding: Amino-substituted analogs (e.g., 5-Amino-1H-imidazole-4-carbonitrile) exhibit stronger hydrogen-bonding capacity, critical for protein binding, whereas the phenyl group in the target compound may sterically hinder such interactions .
Theoretical and Computational Insights
Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals ) predict that the electron-withdrawing -CN group in the target compound reduces HOMO-LUMO gaps compared to methyl-substituted analogs, enhancing reactivity. The phenyl group’s resonance effects further stabilize charge distribution, as modeled using Colle-Salvetti correlation-energy methods .
Biological Activity
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a methyl group and a phenyl group attached to the imidazole ring, along with a cyano group that enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The cyano group can participate in hydrogen bonding, influencing the compound's binding affinity to enzymes and receptors, thereby modulating their activity.
- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
Antimicrobial Activity
A study evaluating the antibacterial properties of imidazole derivatives found that compounds similar to this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 70 µM against Staphylococcus aureus and E. coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | E. coli | 40 |
| Compound C | Multi-drug resistant S. aureus | 30 |
Anticancer Potential
Recent research has highlighted the potential of imidazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific kinases or DNA synthesis pathways. For instance, compounds similar to this compound have been studied for their effects on cancer cell lines, demonstrating significant cytotoxicity .
Case Studies
- In Vitro Antibacterial Study : A series of studies investigated the antibacterial efficacy of imidazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity comparable to conventional antibiotics, making them promising candidates for further development .
- Anticancer Activity Assessment : In a study focusing on imidazole-based compounds, researchers found that specific derivatives could inhibit tumor growth in vitro by targeting mTOR pathways. These findings suggest that this compound may have similar applications in cancer therapy .
Q & A
Basic: What are the common synthetic routes for 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via multi-step substitution reactions on imidazole scaffolds. Key steps include:
- Nitrile introduction : Reacting halogenated precursors with cyanide sources (e.g., KCN) under controlled pH to avoid side reactions.
- Regioselective methylation : Using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) to ensure substitution at the 2-position .
- Optimization : Solvent choice (e.g., acetone or DMF) and temperature (RT to 80°C) significantly affect reaction efficiency. For example, SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in acetone at 20°C achieves ~70% yield for nitrile-functionalized intermediates .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, with imidazole ring protons appearing in δ 7.0–8.5 ppm. Nitrile groups show characteristic IR stretches at ~2200 cm⁻¹.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm regiochemistry. Hydrogen-bonding networks (e.g., N–H···N interactions) are analyzed using graph-set notation to predict packing behavior .
Advanced: How do hydrogen-bonding patterns influence the stability and reactivity of this compound in solid-state applications?
Answer:
Intermolecular hydrogen bonds (e.g., N–H···N or C–H···N) dictate crystal packing and thermal stability. Graph-set analysis (R²₂(8) motifs) reveals how these interactions form supramolecular assemblies, impacting:
- Solubility : Stronger H-bonding reduces solubility in polar solvents.
- Thermal degradation : Robust networks increase melting points (e.g., mp 165–166°C for structurally related imidazoles) .
Methodologically, combine single-crystal XRD with Hirshfeld surface analysis to quantify interaction contributions .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
Discrepancies in NMR or LCMS spectra often arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish between 2- and 4-substituted isomers.
- Residual solvents : TGA-MS identifies volatile contaminants affecting purity.
- Crystallographic validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to confirm molecular conformation .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes. Seek medical attention if ingested .
- Waste disposal : Segregate nitrile-containing waste and neutralize with oxidizing agents (e.g., KMnO₄) before disposal .
Advanced: What strategies are effective for modifying the imidazole core to enhance bioactivity while retaining the nitrile functionality?
Answer:
- Electrophilic substitution : Introduce halogens (e.g., Cl, F) at the 5-position to improve antimicrobial activity.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids add aromatic groups (e.g., 4-chlorophenyl) for targeted enzyme inhibition .
- Prodrug design : Convert the nitrile to a thiocyanate or amide derivative to modulate pharmacokinetics .
Advanced: How can computational methods predict synthetic pathways and troubleshoot failed reactions?
Answer:
- Retrosynthetic analysis : Tools like Reaxys or SciFinder propose routes based on similar imidazole derivatives.
- DFT calculations : Model transition states to identify steric/electronic barriers (e.g., methyl group hindrance at the 2-position).
- Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Enzyme inhibition : The nitrile group acts as a metalloproteinase inhibitor via coordination to active-site metals (e.g., Zn²⁺ in angiotensin-converting enzyme).
- Anticancer agents : Derivatives with substituted phenyl groups show cytotoxicity against HeLa cells (IC₅₀ ~10 µM) .
Advanced: How do structural variations impact electrochemical properties in material science applications?
Answer:
- Conductivity : Electron-withdrawing nitrile groups enhance π-conjugation in imidazole-based polymers.
- Redox behavior : Cyclic voltammetry reveals reversible oxidation peaks at +1.2 V (vs. Ag/AgCl) for charge-transfer applications.
- Stability : Methyl groups at the 2-position reduce radical formation, improving longevity in optoelectronic devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
